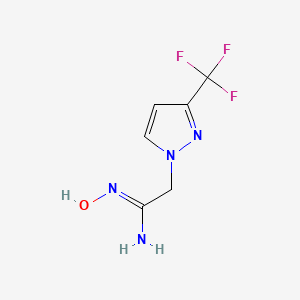![molecular formula C16H21N3S B1637440 4-(2-甲基环己基)-5-间甲苯基-4H-[1,2,4]三唑-3-硫醇 CAS No. 565169-48-4](/img/structure/B1637440.png)
4-(2-甲基环己基)-5-间甲苯基-4H-[1,2,4]三唑-3-硫醇
描述
4-(2-Methyl-cyclohexyl)-5-m-tolyl-4H-[1,2,4]triazole-3-thiol is a heterocyclic compound that belongs to the class of 1,2,4-triazoles These compounds are known for their versatile chemical properties and potential biological activities The structure of this compound includes a triazole ring, which is a five-membered ring containing three nitrogen atoms and two carbon atoms
科学研究应用
4-(2-Methyl-cyclohexyl)-5-m-tolyl-4H-[1,2,4]triazole-3-thiol has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound exhibits potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Due to its biological activities, it is investigated as a potential therapeutic agent for various diseases, including infections and cancer.
作用机制
Target of Action
It is known that compounds containing the 1,2,4-triazole ring, such as this one, are capable of binding in the biological system with a variety of enzymes and receptors . These interactions can lead to versatile biological activities, making these compounds valuable in pharmaceutical chemistry .
Mode of Action
Triazole compounds, in general, operate as main pharmacophores through hydrogen-bonding and dipole interactions with the biological receptors . This interaction can result in changes in the biological system, leading to the observed biological activities .
Biochemical Pathways
It is known that 1,2,4-triazoles and their derivatives have been shown to exhibit significant antibacterial activity . This suggests that they may affect biochemical pathways related to bacterial growth and proliferation .
Result of Action
Given the known biological activities of 1,2,4-triazole compounds , it can be inferred that this compound may have similar effects. These could include antimicrobial, antioxidant, and antiviral potential .
Action Environment
It is known that the synthesis and activity of triazole compounds can be influenced by various factors, including the choice of solvent
生化分析
Biochemical Properties
4-(2-Methyl-cyclohexyl)-5-m-tolyl-4H-[1,2,4]triazole-3-thiol plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. The compound exhibits strong binding affinity towards enzymes such as urease and hydrolase, which are crucial in metabolic processes . Additionally, it has been observed to interact with proteins involved in cell signaling pathways, thereby influencing cellular functions . The nature of these interactions is primarily through hydrogen bonding and hydrophobic interactions, which stabilize the enzyme-substrate complex and enhance the compound’s efficacy .
Cellular Effects
The effects of 4-(2-Methyl-cyclohexyl)-5-m-tolyl-4H-[1,2,4]triazole-3-thiol on various types of cells and cellular processes are profound. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism . The compound modulates the activity of key signaling molecules, leading to altered gene expression patterns and metabolic flux . This modulation can result in either the activation or inhibition of specific cellular pathways, depending on the context and concentration of the compound . For instance, it has been reported to exhibit cytotoxic effects on cancer cell lines, indicating its potential as an anticancer agent .
Molecular Mechanism
At the molecular level, 4-(2-Methyl-cyclohexyl)-5-m-tolyl-4H-[1,2,4]triazole-3-thiol exerts its effects through several mechanisms. It binds to the active sites of enzymes, inhibiting their activity and thereby disrupting metabolic processes . The compound also interacts with DNA and RNA, leading to changes in gene expression . These interactions are facilitated by the compound’s ability to form hydrogen bonds and hydrophobic interactions with nucleic acids and proteins . Additionally, it has been shown to induce oxidative stress in cells, further contributing to its biological effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-(2-Methyl-cyclohexyl)-5-m-tolyl-4H-[1,2,4]triazole-3-thiol change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods . Studies have shown that its biological activity decreases with time, likely due to degradation and loss of potency . Long-term exposure to the compound has been associated with changes in cellular function, including altered metabolic activity and gene expression . These temporal effects highlight the importance of considering the stability and shelf-life of the compound in experimental designs .
Dosage Effects in Animal Models
The effects of 4-(2-Methyl-cyclohexyl)-5-m-tolyl-4H-[1,2,4]triazole-3-thiol vary with different dosages in animal models. At low doses, the compound exhibits beneficial effects such as anti-inflammatory and analgesic properties . At higher doses, it can induce toxic effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where the compound’s efficacy plateaus beyond a certain concentration . These findings underscore the importance of dose optimization to maximize therapeutic benefits while minimizing adverse effects .
Metabolic Pathways
4-(2-Methyl-cyclohexyl)-5-m-tolyl-4H-[1,2,4]triazole-3-thiol is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which are essential for drug metabolism . The compound can influence metabolic flux by modulating the activity of key metabolic enzymes, leading to changes in metabolite levels . Additionally, it has been shown to affect the synthesis and degradation of biomolecules, further highlighting its role in cellular metabolism .
Transport and Distribution
The transport and distribution of 4-(2-Methyl-cyclohexyl)-5-m-tolyl-4H-[1,2,4]triazole-3-thiol within cells and tissues are mediated by specific transporters and binding proteins . The compound is taken up by cells through active transport mechanisms and distributed to various cellular compartments . It has a high affinity for binding proteins, which facilitate its transport and accumulation in target tissues . This distribution pattern is crucial for its biological activity and therapeutic potential .
Subcellular Localization
The subcellular localization of 4-(2-Methyl-cyclohexyl)-5-m-tolyl-4H-[1,2,4]triazole-3-thiol plays a critical role in its activity and function. The compound is predominantly localized in the cytoplasm and nucleus, where it interacts with various biomolecules . Targeting signals and post-translational modifications direct the compound to specific compartments, enhancing its efficacy . The localization within the nucleus allows it to directly influence gene expression and cellular processes .
准备方法
The synthesis of 4-(2-Methyl-cyclohexyl)-5-m-tolyl-4H-[1,2,4]triazole-3-thiol typically involves the formation of the triazole ring through cyclization reactions. One common method is the reaction of hydrazine derivatives with carbon disulfide, followed by cyclization with appropriate reagents to form the triazole ring. The specific synthetic route and reaction conditions can vary, but generally involve the use of solvents such as ethanol or acetonitrile and catalysts like sodium hydroxide or potassium carbonate .
In industrial production, the synthesis may be scaled up using continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.
化学反应分析
4-(2-Methyl-cyclohexyl)-5-m-tolyl-4H-[1,2,4]triazole-3-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: The compound can be reduced to form corresponding amines or alcohols using reducing agents such as lithium aluminum hydride or sodium borohydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiol group typically results in the formation of disulfides or sulfonic acids, while substitution reactions can yield a variety of substituted triazole derivatives.
相似化合物的比较
4-(2-Methyl-cyclohexyl)-5-m-tolyl-4H-[1,2,4]triazole-3-thiol can be compared with other similar compounds, such as:
4-Methyl-4H-1,2,4-triazole-3-thiol: This compound has a similar triazole ring structure but lacks the substituted cyclohexyl and tolyl groups, resulting in different chemical and biological properties.
1,2,3-Triazoles: These compounds have a different arrangement of nitrogen atoms in the triazole ring, leading to variations in their chemical reactivity and biological activities.
属性
IUPAC Name |
4-(2-methylcyclohexyl)-3-(3-methylphenyl)-1H-1,2,4-triazole-5-thione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3S/c1-11-6-5-8-13(10-11)15-17-18-16(20)19(15)14-9-4-3-7-12(14)2/h5-6,8,10,12,14H,3-4,7,9H2,1-2H3,(H,18,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPNCAQYNYHSUOT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCC1N2C(=NNC2=S)C3=CC=CC(=C3)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401134103 | |
| Record name | 2,4-Dihydro-4-(2-methylcyclohexyl)-5-(3-methylphenyl)-3H-1,2,4-triazole-3-thione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401134103 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
287.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
565169-48-4 | |
| Record name | 2,4-Dihydro-4-(2-methylcyclohexyl)-5-(3-methylphenyl)-3H-1,2,4-triazole-3-thione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=565169-48-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,4-Dihydro-4-(2-methylcyclohexyl)-5-(3-methylphenyl)-3H-1,2,4-triazole-3-thione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401134103 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


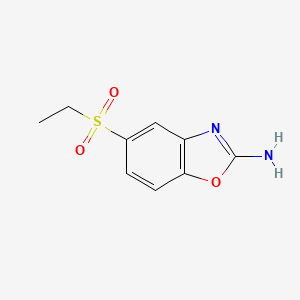
![2-[2-(4-Bromophenyl)vinyl]-4-chloro-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine](/img/structure/B1637364.png)
![(E)-2-(3,3-Dimethylbicyclo[2.2.1]hept-2-ylidene)ethyl acetate](/img/structure/B1637372.png)
![(21Z)-12-Hydroxy-14-(1-hydroxypropan-2-yl)-1,3,11,24,31,41,44-heptamethyl-2,6,10,15,19,25,29,34,38,43,47-undecaoxaundecacyclo[26.22.0.03,26.05,24.07,20.09,18.011,16.030,48.033,46.035,44.037,42]pentaconta-21,40-dien-39-one](/img/structure/B1637379.png)

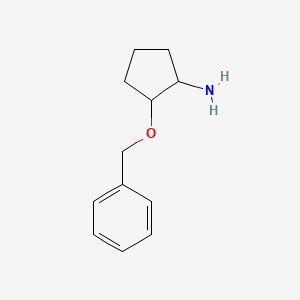
![N-benzyl-N'-[1-(4-nitrophenyl)ethylideneamino]butanediamide](/img/structure/B1637392.png)
![Propanoic acid, 2-[4-(4-methylphenoxy)phenoxy]-](/img/structure/B1637394.png)


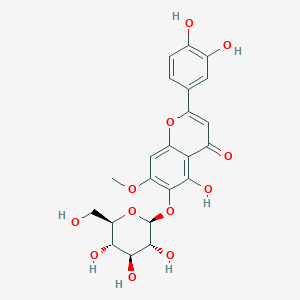
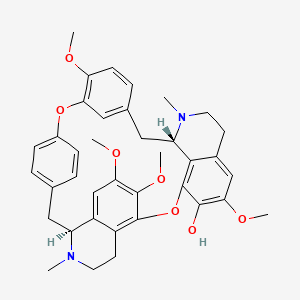
![3-{1-[(4-Methylphenyl)sulfonyl]-1h-indol-3-yl}acrylic acid](/img/structure/B1637410.png)
